molecular formula C13H20Cl8 B1424250 1,1,1,3,11,13,13,13-Octachlorotridecane CAS No. 865306-24-7

1,1,1,3,11,13,13,13-Octachlorotridecane

Cat. No.: B1424250
CAS No.: 865306-24-7
M. Wt: 459.9 g/mol
InChI Key: RJDHDMJENXNJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,11,13,13,13-Octachlorotridecane is a highly chlorinated hydrocarbon with the molecular formula C13H20Cl8 and a molecular weight of 459.92 g/mol. This compound is characterized by its eight chlorine atoms attached to a tridecane backbone, making it a member of the halogenated hydrocarbons family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,11,13,13,13-Octachlorotridecane typically involves the chlorination of tridecane under controlled conditions. The process requires the use of chlorine gas or other chlorinating agents in the presence of a catalyst, often at elevated temperatures and pressures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reactions. The process is monitored closely to achieve the desired degree of chlorination and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,11,13,13,13-Octachlorotridecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or alkanes.

  • Substitution: Generation of various halogenated derivatives.

Scientific Research Applications

1,1,1,3,11,13,13,13-Octachlorotridecane has several applications in scientific research, including:

  • Chemistry: Used as a reference compound in the study of halogenated hydrocarbons and their properties.

  • Biology: Investigated for its potential effects on biological systems and its role in environmental toxicology.

  • Medicine: Explored for its use in pharmaceutical research, particularly in the development of new drugs and therapeutic agents.

  • Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1,1,3,11,13,13,13-Octachlorotridecane exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological responses.

Comparison with Similar Compounds

1,1,1,3,11,13,13,13-Octachlorotridecane is compared with other similar halogenated hydrocarbons, such as:

  • 1,1,1,2,2,3,3,4,4-Nonafluorobutane: Another highly fluorinated compound with different chemical and physical properties.

  • 1,1,1,3,3,3-Hexafluoropropane: A compound with fewer fluorine atoms but similar reactivity patterns.

  • 1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tetradecafluorohexane: A longer chain compound with higher fluorination levels.

Properties

IUPAC Name

1,1,1,3,11,13,13,13-octachlorotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl8/c14-10(8-12(16,17)18)6-4-2-1-3-5-7-11(15)9-13(19,20)21/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDHDMJENXNJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699599
Record name 1,1,1,3,11,13,13,13-Octachlorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865306-24-7
Record name 1,1,1,3,11,13,13,13-Octachlorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,11,13,13,13-Octachlorotridecane
Reactant of Route 2
Reactant of Route 2
1,1,1,3,11,13,13,13-Octachlorotridecane
Reactant of Route 3
Reactant of Route 3
1,1,1,3,11,13,13,13-Octachlorotridecane
Reactant of Route 4
Reactant of Route 4
1,1,1,3,11,13,13,13-Octachlorotridecane
Reactant of Route 5
Reactant of Route 5
1,1,1,3,11,13,13,13-Octachlorotridecane
Reactant of Route 6
Reactant of Route 6
1,1,1,3,11,13,13,13-Octachlorotridecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.